N-(1-Adamantyl)ftalimida

Descripción general

Descripción

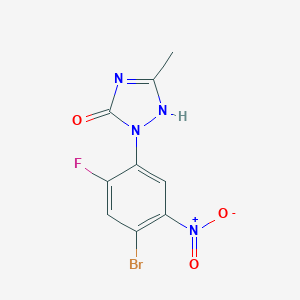

“N-(1-Adamantyl)phthalimide” is a compound that results from the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . This process leads to the population of the triplet state that, in the presence of a base, decarboxylates, giving N-(1-adamantyl)phthalimide cleanly and efficiently .

Synthesis Analysis

The synthesis of “N-(1-Adamantyl)phthalimide” involves the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes . This radical addition can also be applied to molecules not bearing adamantanes wherein the electron donor (carboxylate) and the acceptor (phthalimide) are separated by a rigid spacer .Molecular Structure Analysis

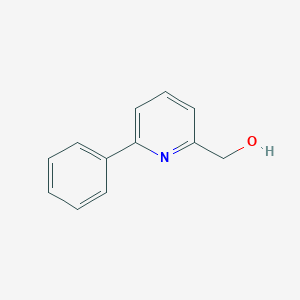

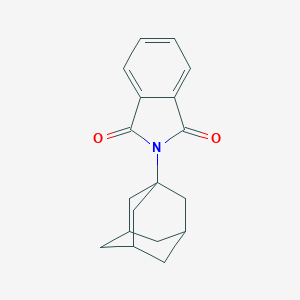

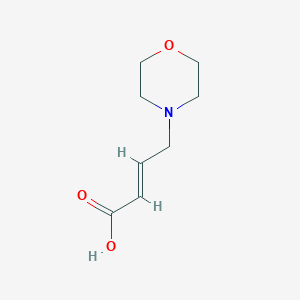

The molecular structure of “N-(1-Adamantyl)phthalimide” is characterized by the presence of an adamantyl moiety at an angle of 115.57 (7)° to the phthalimide core . This arrangement sterically frees the adamantane unit for host–guest interactions .Chemical Reactions Analysis

The chemical reactions involving “N-(1-Adamantyl)phthalimide” include photoinduced decarboxylation and radical addition to electron-deficient alkenes . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes .Physical and Chemical Properties Analysis

“N-(1-Adamantyl)phthalimide” is a part of a class of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The physical and chemical properties of these molecules are influenced by alkyl side chains and building block size .Aplicaciones Científicas De Investigación

Interacciones supramoleculares y descubrimiento de fármacos

El andamiaje de ftalimida funcionalizado con adamantano, que incluye N-(1-Adamantyl)ftalimida, se utiliza como precursor para diversas rutas de síntesis . Los sustituyentes de adamantano se utilizan como fuerza impulsora para las interacciones supramoleculares con macrociclos . Los derivados de ftalimida N-sustituidos sirven como estructura central en numerosos fármacos .

Reconocimiento de superficie

El adamantano, un componente de this compound, se ha utilizado en el reconocimiento de superficies . Su estructura rígida y alta simetría le permiten formar complejos de inclusión supramolecular fuertes y direccionales con moléculas huésped macrocíclicas .

Administración de fármacos

La investigación en materiales basados en adamantano, que incluyen this compound, se ha extendido a áreas como la administración de fármacos . La porción de adamantano puede formar complejos de inclusión fuertes con moléculas huésped macrocíclicas, que pueden utilizarse para la administración de fármacos .

Catálisis de metales de transición

Los derivados de adamantano tienen aplicaciones en el desarrollo de catalizadores . Las propiedades estructurales, biológicas y sensibles a los estímulos únicas del adamantano lo hacen adecuado para este propósito .

Propiedades antivirales

La amantadina, un derivado del adamantano, exhibe potentes propiedades antiinfluenza y actividad antiviral contra los virus de la rubéola

Mecanismo De Acción

Target of Action

N-(1-Adamantyl)phthalimide, also known as 2-(1-adamantyl)-1H-isoindole-1,3(2H)-dione, is a derivative of phthalimide . Phthalimides are known to have various biological activities such as antinociceptive, anti-inflammatory, antitumor, anticonvulsant, and antimicrobial actions . .

Mode of Action

It is known that phthalimides, in general, can interact with various biological targets due to their chemical structure . The adamantyl group in N-(1-Adamantyl)phthalimide could potentially enhance these interactions due to its lipophilicity and rigid structure .

Biochemical Pathways

Phthalimides have been shown to have hypolipidemic effects, suggesting they may influence lipid metabolism

Pharmacokinetics

It is known that phthalimides and their derivatives have been studied to improve their pharmacokinetic and pharmacodynamic aspects to generate better therapeutic responses .

Result of Action

Phthalimides have been shown to have various biological activities, suggesting that n-(1-adamantyl)phthalimide could have similar effects .

Action Environment

The adamantyl group in n-(1-adamantyl)phthalimide could potentially enhance its stability due to its rigid structure .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-(1-Adamantyl)phthalimide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, N-(1-Adamantyl)phthalimide has been found to inhibit certain proteases, which are enzymes that break down proteins, thus affecting protein turnover and cellular homeostasis .

Cellular Effects

N-(1-Adamantyl)phthalimide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(1-Adamantyl)phthalimide has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, N-(1-Adamantyl)phthalimide affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N-(1-Adamantyl)phthalimide involves several key processes. At the molecular level, it binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, depending on the target molecule. For instance, N-(1-Adamantyl)phthalimide has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins, thereby affecting signal transduction pathways . Additionally, it can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-Adamantyl)phthalimide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that N-(1-Adamantyl)phthalimide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.

Dosage Effects in Animal Models

The effects of N-(1-Adamantyl)phthalimide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications. Studies have also shown that the compound’s efficacy and toxicity are dose-dependent, with a narrow therapeutic window .

Metabolic Pathways

N-(1-Adamantyl)phthalimide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body. Additionally, N-(1-Adamantyl)phthalimide can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, N-(1-Adamantyl)phthalimide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and adipose tissue . This distribution pattern is important for understanding its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

N-(1-Adamantyl)phthalimide exhibits specific subcellular localization, which influences its activity and function. It has been found to localize primarily in the mitochondria and the nucleus . In the mitochondria, it can affect mitochondrial function and energy production by modulating the activity of respiratory chain enzymes . In the nucleus, N-(1-Adamantyl)phthalimide can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These subcellular localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic effects.

Propiedades

IUPAC Name |

2-(1-adamantyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPFLBWYAZEFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168473 | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16808-41-6 | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique photochemical reaction does N-(1-Adamantyl)phthalimide undergo?

A: N-(1-Adamantyl)phthalimide (1) exhibits a distinctive photochemical domino reaction. Upon exposure to light, it undergoes two consecutive intramolecular gamma-hydrogen-transfer reactions. This process results in the formation of a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. [] This reaction is particularly interesting as it represents the first example of the formation of the 2-azahexacyclo[8.7.1.1 (1,4).0 (4,9).0 (11,16).0 (12,18)]nonadeca-4,6,8-triene skeleton. []

Q2: What factors influence the photochemical reactivity of N-(adamantyl)phthalimides?

A2: Research indicates that the photochemical reactivity of N-(adamantyl)phthalimides is influenced by several factors, including:

- Substituents on the adamantyl group: The presence and nature of substituents on the adamantyl moiety can impact the efficiency of hydrogen abstraction and subsequent reactions. []

- Solvent: The choice of solvent can affect the excited state lifetimes and reaction pathways. []

- Excitation wavelength: Direct versus sensitized irradiation can lead to population of different excited states, influencing product distribution. []

Q3: Beyond photochemical transformations, what other reactions can N-(1-Adamantyl)phthalimide undergo?

A: N-(1-Adamantyl)phthalimide can undergo base hydrolysis, leading to the formation of the keto derivative of the 1,2-substituted adamantane epsilon-amino acid with high yield. [] This transformation highlights the potential of this compound as a precursor for synthesizing structurally interesting and potentially bioactive amino acid derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)